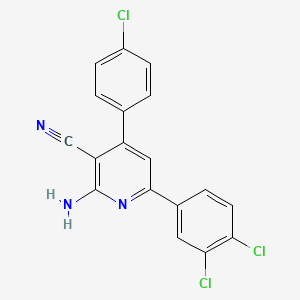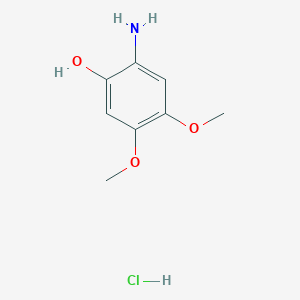
1-Allyl-3-(pyridin-3-yl)thiourea
Übersicht
Beschreibung
1-Allyl-3-(pyridin-3-yl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of an allyl group attached to the nitrogen atom and a pyridin-3-yl group attached to the thiourea moiety. Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry.
Wirkmechanismus
Target of Action
It is known that thioureas, a class of compounds to which 1-allyl-3-(pyridin-3-yl)thiourea belongs, have multiple binding sites, making them flexible ligands for complexation with transition metals . This suggests that the compound may interact with various biological targets, potentially including enzymes or receptors that contain metal ions.
Mode of Action
It is known that thioureas can cyclize under the action of acids or halogens to form 1,3-thiazolines . This suggests that the compound may undergo similar transformations in biological systems, potentially leading to interactions with its targets.
Result of Action
It is known that thioureas and their derivatives have demonstrated varied biological activities, such as antitumor, antiviral, antimicrobial, and antiparasitic properties . This suggests that this compound may have similar effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Allyl-3-(pyridin-3-yl)thiourea can be synthesized through the reaction of allyl isothiocyanate with 3-aminopyridine. The reaction typically occurs in a polar solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
Allyl isothiocyanate+3-Aminopyridine→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The reaction conditions can be optimized to increase yield and purity, and the product can be purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-3-(pyridin-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The allyl and pyridin-3-yl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Allyl-3-(pyridin-3-yl)thiourea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Vergleich Mit ähnlichen Verbindungen
1-Allyl-3-(pyridin-4-yl)thiourea: Similar structure but with the pyridinyl group at the 4-position.
1-Allyl-3-(pyridin-2-yl)thiourea: Similar structure but with the pyridinyl group at the 2-position.
1-Allyl-3-(phenyl)thiourea: Similar structure but with a phenyl group instead of a pyridinyl group.
Uniqueness: 1-Allyl-3-(pyridin-3-yl)thiourea is unique due to the specific positioning of the pyridin-3-yl group, which can influence its chemical reactivity and biological activity. The presence of the allyl group also contributes to its distinct properties compared to other thiourea derivatives.
Eigenschaften
IUPAC Name |
1-prop-2-enyl-3-pyridin-3-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-2-5-11-9(13)12-8-4-3-6-10-7-8/h2-4,6-7H,1,5H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSFUDLPFIRKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol](/img/structure/B3034810.png)


![dibenzo[b,f]azocin-6(5H)-one](/img/structure/B3034813.png)









